2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine is a complex organic compound that features a unique structure combining a pyridine ring, a thiazole ring, and a pyrazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors , and have shown diverse pharmacological effects .
Mode of Action
It’s known that similar compounds, like pyrazole derivatives, interact with their targets in a way that leads to a variety of biological activities . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Biochemical Pathways
Related compounds, such as pyrazole derivatives, have been found to affect a wide range of biochemical pathways, leading to various biological activities .
Pharmacokinetics
In silico studies of similar compounds, like pyrazole derivatives, have predicted their pharmacokinetic properties .
Result of Action
Related compounds, like pyrazole derivatives, have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: Starting with 4-chlorophenylhydrazine and ethyl acetoacetate, the pyrazole ring is formed through a cyclization reaction.
Thiazole Ring Formation: The pyrazole intermediate is then reacted with 2-bromoacetophenone to form the thiazole ring.
Pyridine Ring Introduction: Finally, the thiazole-pyrazole intermediate is coupled with 2-bromopyridine under palladium-catalyzed cross-coupling conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.
DDT: An insecticide with a similar structural motif involving a chlorinated aromatic ring.
Uniqueness
What sets 2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine apart is its unique combination of three heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)pyrazol-3-yl]-4-methyl-2-pyridin-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4S/c1-12-17(24-18(22-12)15-4-2-3-10-20-15)16-9-11-21-23(16)14-7-5-13(19)6-8-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGNXBLYPXSOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C3=CC=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.